hERG Channel Inhibition Potency: Cisapride vs. Prucalopride, Renzapride, and Mosapride
In a direct head-to-head comparison of four 5-HT₄ receptor agonists on cloned hERG channels expressed in COS-7 cells using whole-cell patch-clamp electrophysiology, cisapride inhibited hERG currents with an IC₅₀ of 2.4 × 10⁻⁷ M (240 nM), whereas prucalopride exhibited a 20-fold lower potency with an IC₅₀ of 5.7 × 10⁻⁶ M (5.7 µM) [1]. Renzapride demonstrated intermediate potency (IC₅₀ = 1.8 µM), and mosapride produced no significant inhibition of recombinant hERG current at tested concentrations [1]. A separate study using CHO-K1 cells stably expressing hERG reported cisapride IC₅₀ values of 16.4 nM at 20–22°C and 23.6 nM at 37°C, confirming high-affinity blockade under physiological conditions [2].
| Evidence Dimension | hERG potassium channel inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Cisapride: 240 nM (COS-7 cells); 16.4 nM at 20–22°C and 23.6 nM at 37°C (CHO-K1 cells) |
| Comparator Or Baseline | Prucalopride: 5.7 µM; Renzapride: 1.8 µM; Mosapride: no significant inhibition |
| Quantified Difference | Cisapride is 20-fold more potent than prucalopride; mosapride shows negligible hERG block |
| Conditions | Whole-cell patch-clamp; hERG-transfected COS-7 cells (Potet 2001); CHO-K1 cells (Walker 1999) |
Why This Matters
Cisapride's uniquely potent hERG blockade among 5-HT₄ agonists establishes it as an essential positive control compound for cardiac safety screening and hERG liability assay validation, whereas mosapride or prucalopride cannot substitute for this purpose.
- [1] Potet F, Bouyssou T, Escande D, Baró I. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel. J Pharmacol Exp Ther. 2001 Dec;299(3):1007-12. PMID: 11714889. View Source
- [2] Walker BD, Singleton CB, Bursill JA, et al. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states. Br J Pharmacol. 1999 Sep;128(2):444-50. doi: 10.1038/sj.bjp.0702774. PMID: 10510456. View Source
